molecular formula C11H13N3OS B056930 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 123217-00-5

5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No. B056930
M. Wt: 235.31 g/mol
InChI Key: QGXXUPNUTLOJFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of appropriate phenols with thiosemicarbazides or amidines in the presence of suitable catalysts or reagents. For example, similar compounds have been synthesized through reactions involving specific phenyl-1,3,4-thiadiazol-2-amine derivatives and aldehydes or ketones, resulting in various thiadiazole compounds with intricate molecular structures (Hu et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of thiadiazoles reveals that these compounds can form stable crystal structures through intermolecular interactions such as hydrogen bonding. For instance, studies have shown that these compounds can crystallize in specific space groups, demonstrating planar geometries and forming layers or dimers through hydrogen bonds (Wan et al., 2006).

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including cyclization, condensation, and substitution, which are crucial for synthesizing a wide array of derivatives with potential applications. The reactivity of thiadiazoles is significantly influenced by the presence of functional groups, which can undergo reactions with different reagents to yield novel compounds with diverse properties (Dani et al., 2013).

Physical Properties Analysis

The physical properties of thiadiazoles, such as solubility, melting points, and crystal structure, are determined by their molecular structures. These compounds often exhibit unique physical characteristics due to their heterocyclic nature and the presence of various substituents, which can affect their crystallinity and stability (Kerru et al., 2019).

Chemical Properties Analysis

Thiadiazoles possess diverse chemical properties, including their ability to act as ligands in coordination compounds, their reactivity towards electrophiles and nucleophiles, and their potential as building blocks for synthesizing more complex molecules. The chemical behavior of thiadiazoles can be modified through functionalization, leading to compounds with varied biological and pharmacological activities (Al-Amiery et al., 2009).

Scientific Research Applications

Diuretic Activity

1,3,4-Thiadiazole derivatives have shown promising results in the search for new diuretic agents. Specifically, 5-Methyl-substituted derivatives exhibited significant diuretic activity, marked by increased urinary excretion of water and electrolytes, when compared to controls and 5-amino-substituted derivatives. This indicates the potential of 1,3,4-thiadiazole derivatives, including structures similar to 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, in the development of new diuretic drugs (Ergena et al., 2022).

Insecticidal Properties

GS-13005, a compound related to the thiadiazole family, demonstrated rapid degradation in plants, soil, and animals. This compound, primarily used as an insecticide, underwent cleavage of its heterocyclic moiety leading to the formation of non-toxic metabolites, indicating a potential for safe insecticidal applications. Although not directly linked to 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, this showcases the diverse applications of thiadiazole derivatives in agriculture (Dupuis et al., 1971).

Therapeutic Properties

Thiadiazole derivatives have been explored for their therapeutic benefits. For instance, 5-methyl-2,3-dioxo-2H,4H-1,4-thiazine showed a protective effect against endotoxin shock in mice, suggesting potential therapeutic applications in conditions related to inflammatory responses or septic shock (Yamazaki et al., 1992).

Antidotal Activities

Thiadiazole-5-carboxaldoximes were evaluated for their antidotal activities against organophosphate poisoning. These compounds were found to be more lipophilic, less toxic, and more effective in counteracting organophosphate-induced toxicities compared to traditional antidotes. This research highlights the potential of thiadiazole derivatives in medical applications, particularly in the development of antidotes for poisoning (Benschop et al., 1979).

Metal Complex Formation and Antimicrobial Activity

Thiadiazole derivatives have been used to form metal complexes with bioactive properties. A specific thiadiazole derivative was used to form metal complexes characterized by octahedral geometrical structures. These complexes demonstrated greater antimicrobial activity against certain microorganisms compared to the parent compounds, indicating potential applications in the development of new antimicrobial agents (Obaleye et al., 2011).

properties

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-4-3-5-9(8(7)2)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXXUPNUTLOJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350665
Record name 5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

CAS RN

123217-00-5
Record name 5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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